3-[2-(Methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
- Crystal Structure and Biological Activity : Lu Jiu-fu et al. (2015) explored the synthesis and crystal structure of a closely related compound, focusing on its moderate anticancer activity (Lu Jiu-fu et al., 2015).
Biological and Pharmaceutical Applications
- Inhibitory Activity : B. Dumaitre and N. Dodic (1996) reported on a series of 6-phenylpyrazolo[3,4-d]pyrimidones, which are specific inhibitors of cGMP specific (type V) phosphodiesterase, evaluating their enzymatic, cellular, and in vivo oral antihypertensive activity (B. Dumaitre & N. Dodic, 1996).
- Anti-inflammatory Properties : G. Auzzi et al. (1983) synthesized pyrazolo[1,5-a]pyrimidines to study their anti-inflammatory properties, finding one compound with high activity and better therapeutic index than reference drugs (G. Auzzi et al., 1983).
Chemical Properties and Reactivity
- Synthesis of Derivatives : X. Berzosa et al. (2011) described the synthesis of dimethyl 2-(methoxymethylene) pentanedioates leading to methyl 3-(2-amino-1,6-dihydro-6-oxo-pyrimidin-5-yl)propanoates, highlighting the biological activities of these pyrimidine derivatives (X. Berzosa et al., 2011).
- Reactivity and Ligand Synthesis : F. Bruni et al. (1994) studied the reactivity of 7‐(2‐dimethylaminovinyl)pyrazolo[1,5‐a]pyrimidines, synthesizing pyrazolo[1,5‐a]pyrido[3,4‐e]pyrimidine derivatives potentially acting as benzodiazepine receptor ligands (F. Bruni et al., 1994).
X-ray Analysis
- X-Ray Structural Analysis : J. P. Clayton et al. (1980) conducted X-ray analysis of closely related compounds to determine their structure and related properties (J. P. Clayton et al., 1980).
Synthesis Techniques and Variations
- One-step Synthesis Approaches : A. A. Harutyunyan et al. (2015) provided methods for the one-step synthesis of pyrido[2,3-d]pyrimidines and related compounds, demonstrating the versatility of these chemical processes (A. A. Harutyunyan et al., 2015).
Safety and Hazards
Future Directions
The compound has been used in scientific research, including drug discovery, molecular biology, and chemical synthesis. Future research may continue to explore these applications and potentially discover new ones. For example, a study found that pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives showed superior cytotoxic activities against MCF-7 and HCT-116, suggesting potential applications in cancer treatment .
Properties
IUPAC Name |
3-[2-(methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-12-15(9-10-17(23)24)13(2)22-19(20-12)18(16(21-22)11-25-3)14-7-5-4-6-8-14/h4-8H,9-11H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHOPAVSECBZAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=C(C(=NN12)COC)C3=CC=CC=C3)C)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.